molecular formula C13H11NO B1326241 5-(m-Tolyl)nicotinaldehyde CAS No. 887973-66-2

5-(m-Tolyl)nicotinaldehyde

Cat. No.: B1326241
CAS No.: 887973-66-2
M. Wt: 197.23 g/mol
InChI Key: BTZNYANYLFRDHW-UHFFFAOYSA-N
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Description

5-(m-Tolyl)nicotinaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by the presence of a nicotinaldehyde core with a methyl group attached to the meta position of the tolyl ring. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Mechanism of Action

Target of Action

The primary target of 5-(m-Tolyl)nicotinaldehyde is Nicotinamidase , an enzyme found in human leukemia cells . This enzyme plays a crucial role in the NAD (Nicotinamide Adenine Dinucleotide) biosynthesis pathway, which is essential for cellular metabolism and energy production .

Mode of Action

This interaction and the resulting changes in the NAD biosynthesis pathway are believed to have significant effects on the metabolism and proliferation of cells .

Biochemical Pathways

This compound affects the NAD biosynthesis pathway, specifically through the Preiss-Handler pathway . This pathway is one of the key routes for the synthesis of NAD, a crucial coenzyme in cellular metabolism . The compound’s influence on this pathway can have downstream effects on various metabolic processes within the cell .

Pharmacokinetics

It is known that the compound can replenish the intracellular nad level in leukemia cells . This suggests that it is absorbed and distributed within the cells, where it can exert its effects .

Result of Action

The action of this compound results in the replenishment of the intracellular NAD level in leukemia cells . This can prevent oxidative stress, mitochondrial dysfunction, and ATP depletion induced by NAMPT inhibitors . These molecular and cellular effects can have significant implications for the metabolism and proliferation of the cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of the compound in the tumor environment can fully blunt the antitumor activity of NAMPT inhibitors

Biochemical Analysis

Biochemical Properties

5-(m-Tolyl)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with enzymes involved in the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway. Specifically, this compound can act as a precursor in the NAD biosynthesis process, interacting with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinate phosphoribosyltransferase (NAPRT). These interactions facilitate the conversion of this compound into NAD, which is crucial for cellular metabolism and energy production .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the NAD-dependent deacetylase activity of sirtuins, which are involved in regulating gene expression and cellular stress responses. Additionally, this compound can affect the activity of poly(ADP-ribose) polymerases (PARPs), which play a role in DNA repair and cell death pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes involved in NAD biosynthesis, such as NAMPT and NAPRT, thereby influencing their activity. This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, this compound can modulate gene expression by affecting the activity of sirtuins and PARPs, which are involved in chromatin remodeling and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance NAD biosynthesis and improve cellular metabolism. At high doses, this compound may exhibit toxic effects, including oxidative stress and mitochondrial dysfunction. These adverse effects are likely due to the overproduction of reactive oxygen species (ROS) and the disruption of cellular redox balance. Therefore, it is crucial to determine the optimal dosage of this compound to maximize its beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to NAD biosynthesis. It interacts with enzymes such as NAMPT and NAPRT, which facilitate its conversion into NAD through the Preiss-Handler pathway. This pathway is essential for maintaining cellular NAD levels, which are critical for various metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to specific cellular compartments. For example, this compound can be transported into the mitochondria, where it participates in NAD biosynthesis and influences mitochondrial function. The distribution of this compound within cells is crucial for its activity and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be localized to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. For instance, the presence of mitochondrial targeting sequences can facilitate the transport of this compound into the mitochondria, where it can influence mitochondrial metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(m-Tolyl)nicotinaldehyde typically involves the reduction of the corresponding nicotinic acid morpholinamides. This process is carried out under specific conditions to ensure the selective formation of the aldehyde group without over-reduction to the alcohol .

Industrial Production Methods

In industrial settings, the production of nicotinaldehydes, including this compound, often involves large-scale reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions

Major Products

    Oxidation: 5-(m-Tolyl)nicotinic acid.

    Reduction: 5-(m-Tolyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-(m-Tolyl)nicotinaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In studies related to enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: Lacks the methyl group on the tolyl ring.

    5-Methyl-2-(m-tolyl)nicotinaldehyde: Similar structure but with an additional methyl group on the nicotinaldehyde core.

Uniqueness

5-(m-Tolyl)nicotinaldehyde is unique due to the specific positioning of the methyl group on the tolyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in its chemical behavior and biological activity compared to other nicotinaldehyde derivatives .

Properties

IUPAC Name

5-(3-methylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZNYANYLFRDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646988
Record name 5-(3-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-66-2
Record name 5-(3-Methylphenyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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